molecular formula C7H2Cl2O3 B12968369 5,6-Dichlorobenzo[d][1,3]dioxol-2-one

5,6-Dichlorobenzo[d][1,3]dioxol-2-one

Cat. No.: B12968369
M. Wt: 204.99 g/mol
InChI Key: NHTFQWDGSTYLEI-UHFFFAOYSA-N
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Description

5,6-Dichlorobenzo[d][1,3]dioxol-2-one is a versatile benzo[d][1,3]dioxole derivative utilized primarily as a key synthetic intermediate in organic chemistry and medicinal chemistry research. Its structure, featuring reactive sites and dichloro substitutions, makes it a valuable scaffold for constructing more complex molecules. Researchers employ this compound in the synthesis of various heterocyclic systems, including dihydropyrrolo[2,1-a]isoquinolines, which are of significant interest for their potential pharmacological properties . Compounds based on this and related scaffolds are frequently investigated for diverse biological activities, such as antitumor and antimicrobial effects, making this compound a valuable starting material in drug discovery efforts . Furthermore, structurally related molecules, such as 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB), have been historically used as tools in molecular biology to study transcription mechanisms, suggesting potential research applications in modulating biological pathways . This product is intended for research purposes only and is not classified or approved for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C7H2Cl2O3

Molecular Weight

204.99 g/mol

IUPAC Name

5,6-dichloro-1,3-benzodioxol-2-one

InChI

InChI=1S/C7H2Cl2O3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H

InChI Key

NHTFQWDGSTYLEI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC(=O)O2

Origin of Product

United States

Preparation Methods

Chlorination of 1,3-Benzodioxole

One of the most common synthetic routes to 5,6-Dichlorobenzo[d]dioxol-2-one involves the selective chlorination of 1,3-benzodioxole. This method uses chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to achieve selective substitution at the 5 and 6 positions of the benzodioxole ring.

  • Reaction Conditions: Typically, the reaction is carried out under anhydrous conditions with temperature control to avoid over-chlorination or side reactions.
  • Selectivity: The use of specific chlorinating agents and reaction parameters ensures selective dichlorination without affecting the dioxole ring integrity.
  • Industrial Scale: In industrial production, continuous flow reactors are often employed to optimize reaction time, temperature, and reagent feed rates, improving yield and purity.

Acid-Catalyzed Cyclization Using Tetraalkyl Orthocarbonates

An alternative and improved process involves the reaction of 4,5-dichlorobenzene-1,2-diamine with tetraalkyl orthocarbonates (e.g., tetraethyl orthocarbonate) in the presence of an acid catalyst. This method proceeds via intermediate formation of 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole, which upon further acid treatment yields 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one, a closely related compound that can be converted to the target dioxol-2-one derivative.

  • Acid Catalysts: Both inorganic acids (hydrochloric acid, sulfuric acid, phosphoric acid) and organic acids (acetic acid, trifluoroacetic acid, p-toluene sulfonic acid) have been used effectively.
  • One-Pot Reaction: The process can be conducted as a one-pot reaction, enhancing efficiency and reducing purification steps.
  • Solvent Use: The reaction can be performed in solvents or under solvent-free conditions, depending on scale and desired purity.

Other Synthetic Routes and Modifications

  • Substitution Reactions: The chlorine atoms in 5,6-Dichlorobenzo[d]dioxol-2-one can be substituted with other functional groups via nucleophilic substitution, using reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
  • Oxidation and Reduction: The compound can be oxidized to quinones or reduced to dechlorinated derivatives, which may serve as intermediates for further synthetic applications.
Method Starting Material Reagents/Conditions Key Features Scale Suitability
Chlorination of 1,3-Benzodioxole 1,3-Benzodioxole Thionyl chloride or phosphorus pentachloride; controlled temperature Selective dichlorination at 5,6-positions; high purity Laboratory and industrial
Acid-Catalyzed Cyclization 4,5-Dichlorobenzene-1,2-diamine Tetraethyl orthocarbonate + acid catalyst (HCl, H2SO4, acetic acid, etc.) One-pot reaction; solvent or solvent-free; scalable Industrial and pilot scale
Nucleophilic Substitution 5,6-Dichlorobenzo[d]dioxol-2-one Sodium methoxide, potassium tert-butoxide in polar aprotic solvents Functional group modification; derivative synthesis Laboratory scale
Oxidation/Reduction 5,6-Dichlorobenzo[d]dioxol-2-one Oxidants (KMnO4, CrO3), reductants (LiAlH4, H2/catalyst) Synthesis of oxidized or dechlorinated derivatives Laboratory scale
  • The chlorination method is well-established and provides a straightforward route to 5,6-Dichlorobenzo[d]dioxol-2-one with good selectivity and yield. Control of reaction parameters is crucial to avoid over-chlorination or ring degradation.
  • The acid-catalyzed cyclization using tetraalkyl orthocarbonates represents an improved synthetic approach, offering operational simplicity through one-pot reactions and flexibility in acid catalysts and solvents. This method is particularly advantageous for industrial-scale synthesis due to its scalability and reduced purification requirements.
  • Functionalization via substitution reactions expands the utility of 5,6-Dichlorobenzo[d]dioxol-2-one as a versatile intermediate in organic synthesis.
  • Oxidation and reduction reactions provide access to related compounds, enabling further chemical transformations and applications.

The preparation of 5,6-Dichlorobenzo[d]dioxol-2-one can be achieved through multiple synthetic routes, each with distinct advantages depending on the scale and desired application. The chlorination of 1,3-benzodioxole remains a classical method, while acid-catalyzed cyclization with tetraalkyl orthocarbonates offers a modern, efficient alternative suitable for industrial production. Understanding these methods and their reaction conditions allows for optimized synthesis tailored to specific research or manufacturing needs.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichlorobenzo[d][1,3]dioxol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxyl-substituted derivatives .

Scientific Research Applications

5,6-Dichlorobenzo[d][1,3]dioxol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dichlorobenzo[d][1,3]dioxol-2-one involves its interaction with specific molecular targets. The chlorine atoms and the dioxole ring contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Benzo[d][1,3]dioxol-2-one (Parent Compound)

  • Structure : The parent compound lacks chlorine substituents. Its molecular formula is C₇H₄O₃, with a molar mass of 136.1 g/mol .
  • Properties : It exists as a powder, stable at 2–8°C. Reactivity with strong oxidizers may release CO/CO₂ .
  • Applications : Used as a building block for synthesizing more complex heterocycles.
  • Key Difference : The absence of chlorine substituents reduces steric and electronic effects compared to the dichloro derivative.

5,6-Dichlorobenzo[d][1,3]dioxole (CAS 6120-31-6)

  • Structure : Features two chlorine atoms at the 5- and 6-positions but lacks the ketone group. Molecular formula: C₇H₄Cl₂O₂ (MW 191.01 g/mol) .
  • Properties : Solubility in organic solvents (e.g., DMSO) and stability at room temperature (RT) make it suitable for laboratory use. Storage recommendations include RT or -20°C for long-term preservation .
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis.
  • Key Difference : The absence of the ketone group alters reactivity, particularly in oxidation and nucleophilic addition reactions.

5,6-Dimethylbenzo[d][1,3]oxatellurole

  • Structure : Replaces oxygen in the dioxolane ring with tellurium and adds methyl groups at the 5- and 6-positions. Orthogonal crystal symmetry (P21212) with Te–O folding .
  • Properties : Enhanced π-stacking due to tellurium’s polarizability. Weak Te–Te interactions (3.7191 Å) influence solid-state packing .
  • Applications: Potential enzyme inhibitor and antioxidant, mimicking glutathione peroxidase .
  • Key Difference : The tellurium atom and methyl substituents confer distinct electronic and steric profiles compared to chloro-ketone derivatives.

5,6-Dichlorobenzo[c][1,2,5]thiadiazole (CAS 17821-93-1)

  • Structure : Replaces the dioxolane ring with a thiadiazole (N–S–N) ring. Molecular formula: C₆H₂Cl₂N₂S (MW 205.06 g/mol) .
  • Properties : Higher polarity due to the thiadiazole ring, impacting solubility in polar solvents.
  • Applications : Used in materials science and as a ligand in coordination chemistry.
  • Key Difference : The thiadiazole ring introduces nitrogen and sulfur atoms, altering redox behavior and coordination chemistry.

Physicochemical and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Substituents Solubility/Stability Primary Applications
5,6-Dichlorobenzo[d][1,3]dioxol-2-one ~207.0 (estimated) Dioxolone, Cl 5-Cl, 6-Cl Likely soluble in DMSO/THF; stable at RT* Pharmaceutical intermediates
Benzo[d][1,3]dioxol-2-one 136.1 Dioxolone None Powder form; stable at 2–8°C Heterocyclic synthesis
5,6-Dichlorobenzo[d][1,3]dioxole 191.01 Dioxole, Cl 5-Cl, 6-Cl Soluble in DMSO; store at RT/-20°C Agrochemical research
5,6-Dimethylbenzo[d][1,3]oxatellurole N/A Oxatellurole, CH₃ 5-CH₃, 6-CH₃ Crystalline solid; stable at 100K Enzyme inhibition studies
5,6-Dichlorobenzo[c][1,2,5]thiadiazole 205.06 Thiadiazole, Cl 5-Cl, 6-Cl Polar solvents; stable under inert conditions Materials science

*Estimated based on analogous dioxolane/dioxolone compounds.

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